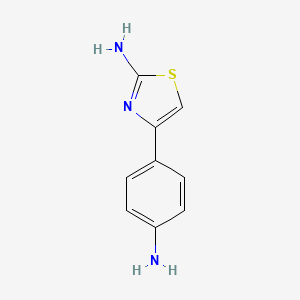

4-(4-Aminophenyl)-1,3-thiazol-2-amine

Description

Evolution and Significance of Heterocyclic Scaffolds in Modern Chemistry

Heterocyclic chemistry, a cornerstone of organic chemistry, has a history stretching back to the early 19th century with the discovery of the first heterocyclic compounds like furan (B31954) in 1831. numberanalytics.com These compounds, characterized by cyclic structures containing at least one heteroatom, are fundamental to the field. researchgate.net Over 85% of all biologically active chemical entities are reported to contain a heterocycle, highlighting their central role in modern drug design. nih.gov The development of this field has been propelled by the realization that heterocyclic scaffolds are "privileged structures," frequently appearing in a vast array of pharmaceuticals, agrochemicals, and materials. nih.govnih.gov

The significance of these scaffolds lies in their versatile applications. researchgate.netnih.gov They provide a framework that allows for the modification of a molecule's physicochemical properties, such as solubility, lipophilicity, and polarity, which is crucial for optimizing the ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) profiles of drug candidates. nih.gov The continuous innovation in synthetic methodologies, including metal-catalyzed cross-coupling reactions, has further expanded the ability of chemists to create a diverse range of functionalized heterocycles, driving forward drug discovery programs. nih.govresearchgate.net This evolution has cemented the role of heterocyclic compounds as indispensable tools in medicinal chemistry for exploring new chemical spaces and developing novel therapeutic agents. nih.govresearchgate.net

The 1,3-Thiazole Ring System: Fundamental Chemical Architecture and Research Interest

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. researchgate.netresearchgate.net This structural motif is a ubiquitous and important scaffold found in both natural products, such as Vitamin B1, and a multitude of synthetic compounds. lifechemicals.comnih.gov The development of thiazole (B1198619) chemistry gained significant momentum through the pioneering work of Hofmann and Hantsch. ijarsct.co.in

The research interest in the 1,3-thiazole ring system is vast and multifaceted, primarily due to its wide spectrum of biological activities. nih.govresearchgate.net Thiazole derivatives have demonstrated a remarkable range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal activities. nih.govijarsct.co.innih.gov In fact, the thiazole scaffold is present in more than 18 drugs approved by the FDA. nih.govresearchgate.net Its facile chemical accessibility and the potential for structural optimization make it one of the most compelling heterocycles for synthetic and medicinal chemists. nih.gov Beyond pharmaceuticals, thiazole derivatives are also utilized in materials science as components of semiconducting polymers and as catalysts. lifechemicals.com

Positioning of 4-(4-Aminophenyl)-1,3-thiazol-2-amine within the Landscape of Amine-Substituted Thiazoles

Amine-substituted thiazoles, particularly 2-aminothiazoles, represent a critical subclass of thiazole derivatives. nih.gov The 2-aminothiazole (B372263) scaffold is a characteristic structure in drug development, known to be a pharmacophore responsible for various biological activities. nih.gov These compounds serve as crucial intermediates in the synthesis of antibiotics and dyes. researchgate.net The presence of the amino group provides a reactive site for further functionalization, allowing for the creation of extensive libraries of derivatives with tailored properties. nih.gov

Within this landscape, This compound is a specific derivative featuring a phenyl group at the 4-position, which is itself substituted with an amino group. This dual-amine structure presents unique chemical characteristics and potential for forming complex molecular architectures. The synthesis of related 4-phenyl-1,3-thiazol-2-amine structures is well-established, often utilizing the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea (B124793) or other thioamides. jpionline.orgresearchgate.net The specific compound, this compound, is identified by its CAS number 3673-53-8. labsolu.ca

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3673-53-8 labsolu.ca |

| Molecular Formula | C₉H₉N₃S labsolu.ca |

| Molecular Weight | 191.25 g/mol labsolu.ca |

| Melting Point | 177-182 °C labsolu.ca |

| InChI Key | InChI=1S/C9H9N3S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,10H2,(H2,11,12) labsolu.ca |

| Synonyms | 2-Amino-4-(4-aminophenyl)thiazole labsolu.ca |

Note: This interactive table provides key data for the specified compound.

Rationale and Academic Objectives for In-depth Research on this compound

The rationale for conducting in-depth research on this compound is rooted in the established biological significance of the 2-aminothiazole scaffold. nih.gov The structural features of this specific molecule, namely the 4-phenyl substituent and the additional amino group, offer intriguing possibilities for probing structure-activity relationships (SAR).

The primary academic objectives for investigating this compound include:

Synthesis of Novel Derivatives: Utilizing the two amino groups as points for chemical modification to generate new series of compounds. For instance, the amino groups can be acylated, alkylated, or used to form Schiff bases, leading to a diverse range of derivatives. nih.govjpionline.org

Exploration of Biological Activities: Screening the parent compound and its derivatives for a wide array of potential therapeutic applications. Given that various substituted 4-phenylthiazol-2-amines have shown antimicrobial and anticancer activities, it is a logical step to evaluate this compound and its analogues in similar assays. jpionline.orgmdpi.com For example, some studies have shown that 1,3-thiazole compounds can be potent antiproliferative agents and can induce apoptosis in cancer cell lines. nih.gov

Material Science Applications: Investigating the potential use of this compound and its polymers in materials science, leveraging the electronic properties of the conjugated phenyl and thiazole ring systems. lifechemicals.com

Coordination Chemistry: The nitrogen and sulfur atoms in the thiazole ring, along with the exocyclic amino groups, make the molecule a potential ligand for coordinating with metal ions, opening avenues for research in catalysis and the development of new metal-organic frameworks. nih.gov

The systematic exploration of this compound and its derivatives is therefore a scientifically meritorious endeavor, promising to yield new chemical entities with potentially valuable biological and material properties.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-aminophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCALEXDZEAGCPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345563 | |

| Record name | 4-(4-Aminophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3673-53-8 | |

| Record name | 4-(4-Aminophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4-(4-AMINOPHENYL)THIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 4 Aminophenyl 1,3 Thiazol 2 Amine and Its Core Scaffold

Established Synthetic Pathways to the 1,3-Thiazol-2-amine Core

The 1,3-thiazol-2-amine scaffold is a prevalent structural motif in a wide range of biologically active compounds. researchgate.net Its synthesis has been a subject of extensive research, leading to the development of several reliable methods.

Hantzsch Thiazole (B1198619) Synthesis and its Variants

The Hantzsch thiazole synthesis, a classic and widely used method, involves the condensation of an α-haloketone with a thioamide. derpharmachemica.com This reaction is known for its simplicity and generally high yields. chemhelpasap.com The process begins with an SN2 reaction, followed by an intramolecular attack of the nitrogen atom on the ketone carbonyl, ultimately leading to the formation of the thiazole ring after dehydration. chemhelpasap.com

Variants of the Hantzsch synthesis have been developed to enhance its efficiency and applicability. One-pot, multi-component procedures have been reported, reacting α-haloketones, thiourea (B124793), and substituted aldehydes under solvent-free conditions or with the aid of reusable catalysts like silica-supported tungstosilisic acid. researchgate.net These modifications often lead to good to excellent yields (79-90%). researchgate.net Another variation involves the in situ generation of the α-halo ketone from an active methylene (B1212753) ketone, thereby avoiding the need to handle the often-lachrymatory α-haloketones directly. beilstein-journals.orgnih.gov This can be achieved using various halogenating agents such as bromine, iodine, N-bromosuccinimide (NBS), and trichloroisocyanuric acid (TCCA). beilstein-journals.orgnih.govnih.gov

Utilization of Thiourea and Halogenated Ketones in Thiazole Formation

The reaction between thiourea and α-halogenated ketones is a cornerstone of 2-aminothiazole (B372263) synthesis, representing a specific and highly effective application of the Hantzsch reaction. derpharmachemica.comchemhelpasap.combeilstein-journals.orgmjcce.org.mksemanticscholar.orgthieme-connect.de This method is valued for its straightforward procedure and the ready availability of the starting materials. chemhelpasap.com The reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol (B145695) or methanol. chemhelpasap.com

The versatility of this method allows for the synthesis of a wide array of substituted 2-aminothiazoles by simply varying the substituents on the α-haloketone and the thiourea derivative. derpharmachemica.com For instance, the reaction of p-chloroacetophenone with thiourea in the presence of iodine yields 4-(4-chlorophenyl)thiazol-2-amine. ijsr.net Similarly, reacting p-bromoacetophenone with thiourea produces 4-(4-bromophenyl)thiazol-2-amine. nih.gov

Electrochemical methods have also been developed for the synthesis of 2-aminothiazoles from active methylene ketones and thioureas, offering a greener alternative by using an electric current to mediate the reaction. beilstein-journals.orgbeilstein-journals.org

Specific Routes to 4-(4-Aminophenyl)-1,3-thiazol-2-amine

The synthesis of the target compound, this compound, can be achieved through several distinct pathways, often starting from readily available precursors.

Approaches Involving 4-Aminoacetophenone as a Precursor

One direct approach to synthesizing this compound involves the use of 4-aminoacetophenone as a starting material. researchgate.net This method typically follows the principles of the Hantzsch synthesis, where the ketone group of 4-aminoacetophenone is first halogenated at the α-position, followed by condensation with thiourea. However, the presence of the amino group on the phenyl ring requires careful consideration of reaction conditions to avoid side reactions.

A common strategy involves the diazotization of 4-aminoacetophenone, followed by coupling with various reagents. researchgate.net For the synthesis of the target thiazole, a more direct halogenation and subsequent cyclization with thiourea would be employed.

Synthesis via Reduction of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine (B189678)

An alternative and frequently employed route involves the synthesis of the nitro-analogue, 4-(4-nitrophenyl)-1,3-thiazol-2-amine, followed by its reduction to the desired amino compound. This two-step process is often preferred due to the commercial availability and reactivity of 4-nitroacetophenone.

The first step mirrors the Hantzsch synthesis, where 2-bromo-1-(4-nitrophenyl)ethanone is reacted with thiourea to form 4-(4-nitrophenyl)-1,3-thiazol-2-amine. The subsequent reduction of the nitro group to an amine can be achieved using various reducing agents, such as tin(II) chloride (SnCl2) in the presence of hydrochloric acid, or catalytic hydrogenation. This method provides a reliable and high-yielding pathway to this compound.

Multi-step Reaction Sequences for Direct Preparation

Multi-step reaction sequences offer a versatile platform for the direct preparation of this compound and its derivatives. researchgate.netnanobioletters.com These sequences can be designed to introduce various substituents onto the thiazole or phenyl ring, allowing for the creation of a library of related compounds.

For example, a multi-component reaction involving a substituted benzaldehyde, an active methylene compound, and a sulfur source can lead to the formation of a substituted thiazole ring in a single pot. researchgate.net While not a direct synthesis of the parent compound, these methods highlight the flexibility of thiazole chemistry.

Investigation of Optimized Reaction Conditions and Catalytic Systems

The synthesis of 4-aryl-1,3-thiazol-2-amine scaffolds, including the specific compound this compound, is most commonly achieved through the Hantzsch thiazole synthesis. wikipedia.orgsynarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea. synarchive.comyoutube.com Optimization of reaction parameters such as solvent, temperature, pressure, and catalysis is critical for achieving high yields, purity, and selectivity, particularly in large-scale industrial applications.

The choice of solvent plays a pivotal role in the Hantzsch thiazole synthesis, influencing reaction rates, yields, and the solubility of reactants and products. The polarity and proticity of the solvent can significantly affect the reaction mechanism, which involves nucleophilic attack and dehydration steps. nih.gov

Research indicates that polar solvents generally facilitate the reaction. A comparative study on the synthesis of N-(substituted phenyl)-substituted thiazol-2-amine derivatives demonstrated that among solvents like ethanol, toluene (B28343), methanol, and acetic acid, N,N-dimethylformamide (DMF) provided the highest product yields, reaching up to 95%. nanobioletters.com The use of ethanol is also common, often under reflux conditions, though it may result in lower yields (60-70%) and longer reaction times compared to other systems. scispace.commdpi.com In another investigation for a one-pot Hantzsch synthesis, various solvents were tested, with 1-butanol, 2-propanol, and water showing that the reaction proceeded smoothly under reflux conditions. mdpi.com

Interestingly, solvent-free, or "neat," reaction conditions have emerged as an environmentally benign and efficient alternative. Grinding the reactants together, sometimes with a few drops of a wetting agent like ethanol, can lead to enhanced reaction rates, higher yields, and improved selectivity compared to conventional reflux methods. scispace.comresearchgate.net This approach minimizes waste and can significantly shorten reaction times. researchgate.net

Table 1: Effect of Different Solvents on Thiazole Synthesis Yield

| Solvent | Base/Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N,N-dimethylformamide (DMF) | Potassium Carbonate | Reflux, 3h | 95 | nanobioletters.com |

| Ethanol | Potassium Carbonate | Reflux | < 65 | nanobioletters.com |

| Methanol | Sodium Acetate (B1210297) | Reflux | < 65 | nanobioletters.com |

| 1-Butanol | Silica supported tungstosilisic acid | Reflux | Good | mdpi.com |

| Solvent-Free | None (Grinding) | Room Temperature | 85-95 | scispace.com |

| Ethanol (Classical Method) | None | Reflux | 60-70 | scispace.com |

Temperature is a critical parameter in the synthesis of the thiazole ring, directly impacting reaction kinetics. Traditional methods often employ heating under reflux in a suitable solvent, such as ethanol, for extended periods. scispace.comchemicalbook.com However, modern techniques have sought to optimize thermal conditions to reduce reaction times and energy consumption.

Microwave-assisted synthesis has proven to be a highly effective method, allowing for rapid heating to temperatures exceeding the solvent's atmospheric boiling point. researchgate.netnih.gov For instance, reactions can be completed in as little as 10-15 minutes at temperatures around 120°C under microwave irradiation, affording excellent yields. researchgate.net This rapid, localized heating minimizes the formation of side products. nanobioletters.com

For large-scale industrial synthesis, precise control over temperature and pressure is essential for safety, consistency, and efficiency. While many laboratory-scale syntheses are conducted at atmospheric pressure, specialized equipment may be used to apply higher pressures. High-pressure conditions, such as the 60 bar used in certain mineralization processes at 240°C, can be investigated to potentially increase reaction rates and throughput, although this is not typical for standard Hantzsch synthesis. nih.gov The use of sealed vessels, as in microwave synthesis, allows for temperatures to be reached above the solvent's boiling point, which can dramatically accelerate the reaction. nih.gov

Table 2: Influence of Temperature on Thiazole Synthesis

| Method | Temperature | Reaction Time | Notes | Reference |

|---|---|---|---|---|

| Conventional Heating | Reflux (e.g., Ethanol at ~78°C) | 1-24 hours | Standard, often with moderate yields. | scispace.comchemicalbook.com |

| Microwave Irradiation | 100-120°C | 10-15 minutes | Rapid heating, excellent yields, catalyst-free conditions possible. | researchgate.net |

| Conventional Heating | 80°C | 12 hours | Used with a palladium catalyst in n-propanol. | nih.gov |

| Water Bath | 70°C | 8 hours | Used for the synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole. | nanomedicine-rj.com |

The use of catalysts in the synthesis of the thiazole scaffold can significantly improve reaction efficiency, lower the required temperature, and increase product yields. A wide range of catalysts, including acids, bases, and metal complexes, have been explored.

In some variations of the Hantzsch synthesis, iodine has been used as a catalyst. For example, the reaction of p-bromoacetophenone and thiourea is effectively catalyzed by iodine to produce 4-(4-bromophenyl)thiazol-2-amine. nih.gov Similarly, iodine is used in the synthesis of other 4-aryl-2-aminothiazoles. nih.gov

Heterogeneous catalysts are particularly advantageous for large-scale and green synthesis as they can be easily recovered and reused. Silica-supported tungstosilisic acid has been successfully employed as a reusable, environmentally friendly catalyst for one-pot Hantzsch synthesis, resulting in high yields of 79-90%. mdpi.com Zeolite H-beta has also been shown to facilitate the formation of the thiazole ring from specific precursors. researchgate.net

Metal catalysts, particularly those based on copper and palladium, are also prominent. Copper(I) iodide has been used to catalyze the synthesis of thiazoles from oximes, anhydrides, and potassium thiocyanate (B1210189) in toluene at 120°C. nih.gov Palladium acetate has been found to be an effective catalyst for the synthesis of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate. nih.gov These metal-catalyzed reactions often exhibit high functional group tolerance and provide good to excellent yields under specific conditions. nih.govorganic-chemistry.org

Table 3: Performance of Various Catalysts in Thiazole Synthesis

| Catalyst | Reactants | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Iodine (I2) | α-haloketone + Thiourea | Ethanol | Simple, effective for 2-aminothiazole synthesis. | nih.govnih.gov |

| Silica Supported Tungstosilisic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one + Thiourea + Aldehydes | 1-Butanol | Reusable, environmentally benign, high yields (79-90%). | mdpi.com |

| Copper(I) Iodide (CuI) | Oximes + Anhydrides + KSCN | Toluene | Good yields, good functional group tolerance. | nih.gov |

| Palladium(II) Acetate (Pd(OAc)2) | Vinyl Azides + KSCN | n-Propanol | Leads to 4-substituted 2-aminothiazoles. | nih.gov |

| Zeolite H-beta | α-chloro acetyl chloride + 1,2-bis-trimethyl silyl (B83357) acetylene, then thioacetamide | DMF | Facilitates formation of key intermediate for substituted thiazoles. | researchgate.net |

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, specifically protons (¹H) and carbon-13 (¹³C), the precise structure of 4-(4-Aminophenyl)-1,3-thiazol-2-amine can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the different types of protons present in a molecule and their neighboring environments. In the case of this compound, the spectrum reveals distinct signals corresponding to the aromatic protons of the phenyl ring, the proton on the thiazole (B1198619) ring, and the protons of the two amine groups.

The protons on the aminophenyl ring typically appear as two doublets in the aromatic region of the spectrum, a result of their coupling to adjacent protons. The protons ortho to the amino group are expected to be shifted to a lower frequency (upfield) compared to those meta to the amino group due to the electron-donating nature of the amine. The thiazole proton appears as a singlet, as it has no adjacent protons to couple with. The protons of the primary amine on the phenyl ring and the amine group on the thiazole ring often appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | Doublet | 2H | Ar-H (protons ortho to thiazole) |

| ~6.6 - 6.8 | Doublet | 2H | Ar-H (protons ortho to NH₂) |

| ~6.9 - 7.1 | Singlet | 1H | Thiazole C5-H |

| ~7.0 - 7.2 | Broad Singlet | 2H | Thiazole-NH₂ |

| ~5.0 - 5.5 | Broad Singlet | 2H | Phenyl-NH₂ |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the two quaternary carbons and two methine carbons of the phenyl ring, as well as the three carbons of the thiazole ring. The carbon attached to the amino group on the phenyl ring will be shifted upfield compared to the other aromatic carbons. The carbon atoms of the thiazole ring have characteristic chemical shifts, with the C2 carbon (attached to the amine) appearing at a significantly downfield position.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 | Thiazole C2 |

| ~150 | Thiazole C4 |

| ~148 | Phenyl C-NH₂ |

| ~128 | Phenyl C-H |

| ~126 | Phenyl C-Thiazole |

| ~115 | Phenyl C-H |

| ~101 | Thiazole C5 |

Note: The exact chemical shifts are dependent on the solvent and experimental setup.

Advanced 2D NMR Techniques (e.g., COSY, HMBC, DEPT) for Connectivity

To further confirm the structural assignment and establish the connectivity between different parts of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum would confirm the coupling between the adjacent protons on the aminophenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) couplings between protons and carbons. This is particularly useful for connecting the phenyl and thiazole rings by observing correlations between the thiazole C5-H proton and the carbons of the phenyl ring, and vice-versa. It can also confirm the positions of the substituents on both rings.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This helps in the unambiguous assignment of the carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound. The experimentally measured exact mass should be in close agreement with the theoretically calculated mass for the molecular formula C₉H₉N₃S.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₉N₃S |

| Calculated Exact Mass | 191.0517 |

| Measured Exact Mass | ~191.0515 |

Note: The measured exact mass may have a slight deviation from the calculated value, which is typically within a few parts per million (ppm).

Fragmentation Pattern Analysis (e.g., GC-MS, LC-MS)

In mass spectrometry, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be analyzed to confirm its identity. This is often achieved using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

The fragmentation of this compound would likely involve characteristic cleavages of the thiazole ring and the bond connecting the two ring systems. Key fragmentation pathways could include the loss of small neutral molecules like HCN, H₂S, or cleavage of the aminophenyl group. The analysis of these fragment ions provides corroborating evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds.

The presence of two primary amine groups (one on the phenyl ring and one on the thiazole ring) is confirmed by distinct bands in the IR spectrum. The N-H stretching vibrations of primary amines typically appear as two bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com For analogous compounds like 2-amino-4-(4-chlorophenyl)thiazole, these stretches are observed around 3438 cm⁻¹ and 3284 cm⁻¹. researchgate.net The N-H bending vibration for the primary amines is expected in the 1650-1580 cm⁻¹ region. orgchemboulder.com

The aromatic nature of the phenyl ring is evidenced by the C-H stretching vibrations typically appearing above 3000 cm⁻¹. The C-N stretching vibration for the aromatic amine is expected to be a strong band in the 1335-1250 cm⁻¹ region. orgchemboulder.com

The thiazole ring itself contributes to the spectrum with characteristic bands. The C=N stretching vibration within the heterocyclic ring is typically observed in the 1610-1590 cm⁻¹ range. Furthermore, the C-S stretching vibration, characteristic of the thiazole moiety, would also be present.

A summary of the expected and observed IR absorption bands for this compound and related structures is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Primary Amine (Ar-NH₂) | Asymmetric & Symmetric N-H Stretch | 3400-3250 | orgchemboulder.com |

| Primary Amine (-NH₂) | N-H Bend | 1650-1580 | orgchemboulder.com |

| Aromatic Ring | C-H Stretch | >3000 | dergipark.org.tr |

| Thiazole Ring | C=N Stretch | 1610-1590 | researchgate.netdergipark.org.tr |

| Aromatic Amine | C-N Stretch | 1335-1250 | orgchemboulder.com |

| Thiazole Ring | C-S-C Stretch | ~700 | dergipark.org.tr |

X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Structure

While specific single-crystal X-ray diffraction data for this compound is not widely published, analysis of closely related structures provides significant insight into its expected crystallographic parameters. For instance, the crystal structure of a similar thiazole derivative was determined to be monoclinic with a specific space group. researchgate.net The analysis of such derivatives reveals a generally planar conformation of the thiazole ring, with the phenyl substituent being nearly coplanar. nih.gov

The determination of the unit cell dimensions (a, b, c), angles (α, β, γ), and the number of molecules per unit cell (Z) allows for a complete description of the crystal lattice.

Table of Crystallographic Data for an Analogous Thiazole Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| a (Å) | 16.845(3) | researchgate.net |

| b (Å) | 11.374(2) | researchgate.net |

| c (Å) | 14.680(3) | researchgate.net |

| β (°) | 103.822(2) | researchgate.net |

| Volume (ų) | 2731.2(9) | researchgate.net |

The crystal packing of this compound is stabilized by a network of intermolecular and intramolecular interactions. The primary amine groups are potent hydrogen bond donors, while the nitrogen atoms of the thiazole ring can act as hydrogen bond acceptors.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides quantitative confirmation of the elemental composition of this compound, verifying its empirical formula of C₉H₉N₃S. The experimentally determined weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are compared with the theoretically calculated values. Close agreement between the found and calculated values confirms the purity and elemental composition of the synthesized compound. researchgate.net

Table of Elemental Analysis Data for C₉H₉N₃S

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 56.51 | Data not available in search results |

| Hydrogen (H) | 4.74 | Data not available in search results |

| Nitrogen (N) | 21.97 | Data not available in search results |

Derivative Chemistry and Strategies for Structural Modification

Synthesis of Schiff Bases and Imine Derivatives of 4-(4-Aminophenyl)-1,3-thiazol-2-amine

The primary amino groups of this compound readily undergo condensation reactions with various aldehydes and ketones to form Schiff bases, also known as imines. This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by a dehydration step. youtube.com The formation of the carbon-nitrogen double bond (azomethine group) extends the conjugation of the system and introduces new steric and electronic features.

The reaction can potentially occur at either the 2-amino group of the thiazole (B1198619) ring or the 4'-amino group of the phenyl ring. The specific site of reaction can often be controlled by the reaction conditions and the relative nucleophilicity of the two amino groups. For instance, reacting 4-(2-aminophenyl)morpholine with substituted aldehydes in ethanol (B145695) has been shown to yield the corresponding Schiff bases. nih.gov A similar strategy is applicable to this compound. The synthesis often involves refluxing an equimolar mixture of the aminothiazole and a suitable aldehyde in a solvent like ethanol. nih.govnih.gov This straightforward method allows for the introduction of a wide array of substituted aromatic or heterocyclic aldehydes. bohrium.comresearchgate.net

Table 1: Examples of Aldehydes for Schiff Base Synthesis

| Reactant Aldehyde | Resulting Schiff Base Moiety |

|---|---|

| Benzaldehyde | -N=CH-C₆H₅ |

| 4-Chlorobenzaldehyde | -N=CH-C₆H₄-Cl |

| 3-Nitrobenzaldehyde | -N=CH-C₆H₄-NO₂ |

| 4-Hydroxybenzaldehyde | -N=CH-C₆H₄-OH |

| 3,4-Dimethoxybenzaldehyde | -N=CH-C₆H₃-(OCH₃)₂ |

| Pyrrole-2-carboxaldehyde | -N=CH-C₄H₄N |

Formation of Hybrid Analogues with Other Heterocyclic Systems

The structural framework of this compound is an ideal starting point for the synthesis of more complex hybrid molecules, where the thiazole unit is fused or linked to other heterocyclic systems. This approach, known as molecular hybridization, aims to combine the features of different pharmacophores into a single molecule.

Hybrid molecules containing both thiazole and 1,3,4-oxadiazole (B1194373) rings can be synthesized from this compound. A common synthetic strategy involves converting one of the primary amino groups into a hydrazide, which is a key intermediate for oxadiazole ring formation. For example, the 4'-amino group can be reacted with a reagent like propanephosphonic anhydride (B1165640) (T3P) or hypervalent iodine to facilitate cyclization. nih.gov A plausible route involves the acylation of the amine with an appropriate acid, followed by conversion to an acyl hydrazide. This intermediate can then undergo oxidative cyclization with various reagents to yield the 2-amino-1,3,4-oxadiazole ring. nih.gov Alternatively, reaction with agents like carbon disulfide in the presence of a base can lead to 5-substituted-1,3,4-oxadiazole-2-thiones.

Similar to oxadiazoles, 1,3,4-thiadiazole (B1197879) rings can be integrated with the parent thiazole structure. The synthesis of 2-amino-1,3,4-thiadiazoles often starts from a thiosemicarbazide (B42300) precursor. nih.govnih.govencyclopedia.pub The 4'-amino group of the parent compound can be converted to a thiosemicarbazide by reaction with thiophosgene (B130339) followed by treatment with hydrazine. This thiosemicarbazide derivative can then be cyclized under acidic or oxidative conditions to form the 1,3,4-thiadiazole ring. organic-chemistry.org For instance, iodine-mediated oxidative C-S bond formation is an efficient method for converting thiosemicarbazide precursors into 2-amino-1,3,4-thiadiazoles. organic-chemistry.org The use of polyphosphate ester (PPE) has also been shown to be an effective one-pot method for synthesizing 2-amino-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide. nih.govencyclopedia.pub

The 4-(4-aminophenyl) moiety of the title compound is a valuable building block for synthesizing quinazolinone derivatives. Quinazolin-4(3H)-ones can be prepared through the condensation of an anthranilamide derivative with an appropriate reaction partner. nih.gov In this context, the 4'-amino group of this compound can react with 2-aminobenzoyl derivatives or isatoic anhydride to construct the quinazolinone ring system. organic-chemistry.orgresearchgate.net For example, a one-pot synthesis can be achieved by reacting 2-aminobenzamides with aldehydes, often catalyzed by an acid like p-toluenesulfonic acid. researchgate.netresearchgate.net This would result in a hybrid molecule where the this compound unit is attached at the N-3 or C-2 position of the quinazolinone core, depending on the specific synthetic route chosen. nih.gov

Acylation and Alkylation Reactions on the Amino Functionalities

The nucleophilic character of the two amino groups in this compound allows for straightforward acylation and alkylation reactions. These reactions are useful for introducing a variety of functional groups, which can significantly alter the molecule's properties.

Acylation is typically performed using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This leads to the formation of amide derivatives. For example, reacting the parent amine with acetyl chloride or benzoyl chloride would yield the corresponding N-acetyl or N-benzoyl derivatives.

Alkylation can be achieved by reacting the amine with alkyl halides. An example of this is the SN2 reaction with bromoethyl acetate (B1210297), which introduces an ester functionality onto the nitrogen atom. bohrium.com The relative reactivity of the 2-amino group on the electron-deficient thiazole ring and the 4'-amino group on the phenyl ring can influence the regioselectivity of these reactions, potentially allowing for selective modification at one site over the other under controlled conditions.

Table 2: Examples of Acylation and Alkylation Reagents

| Reaction Type | Reagent | Resulting Functional Group |

|---|---|---|

| Acylation | Acetyl Chloride | -NH-C(O)-CH₃ |

| Acylation | Benzoyl Chloride | -NH-C(O)-C₆H₅ |

| Alkylation | Methyl Iodide | -NH-CH₃ |

| Alkylation | Bromoethyl acetate | -NH-CH₂-C(O)O-CH₂CH₃ |

Introduction of Diverse Substituents on the Phenyl Ring and Thiazole Core

The introduction of substituents onto the aromatic rings of this compound is most commonly achieved by employing substituted precursors during the initial synthesis, rather than by direct electrophilic substitution on the final molecule. The Hantzsch thiazole synthesis is a versatile method for this purpose, involving the reaction of an α-haloketone with a thiourea (B124793) derivative. youtube.com

To introduce substituents on the phenyl ring , one would start with a substituted 4-aminoacetophenone. For example, using 2-bromo-1-(4-nitrophenyl)ethanone or 2-bromo-1-(p-tolyl)ethanone in the Hantzsch synthesis with thiourea would yield 4-(4-nitrophenyl)-1,3-thiazol-2-amine (B189678) and 4-(p-tolyl)-1,3-thiazol-2-amine, respectively. sigmaaldrich.comchemicalbook.com

To modify the thiazole core , one can use substituted thioureas in the Hantzsch synthesis. While the parent compound has an amino group at the C2 position (derived from thiourea itself), using N-substituted thioureas could lead to 2-(substituted amino)thiazoles. Furthermore, modifications at the C5 position of the thiazole ring are possible by starting with an α-haloketone that is substituted at the α-carbon. orgsyn.org

This precursor-based strategy provides a reliable and regioselective method for accessing a wide library of derivatives with diverse substitution patterns on both the phenyl and thiazole rings. nih.gov

Table 3: Synthesis of Substituted Analogs via Hantzsch Synthesis

| α-Haloketone Precursor | Thiourea Precursor | Resulting Thiazole Derivative |

|---|---|---|

| 2-Bromo-1-(4-aminophenyl)ethanone | Thiourea | This compound |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | Thiourea | 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine sigmaaldrich.com |

| 2-Bromo-1-(4-nitrophenyl)ethanone | Thiourea | 4-(4-Nitrophenyl)-1,3-thiazol-2-amine sigmaaldrich.com |

| 2-Bromo-1-(p-tolyl)ethanone | Thiourea | 4-(p-Tolyl)-1,3-thiazol-2-amine chemicalbook.com |

| 2-Bromo-1-(4-aminophenyl)ethanone | N-Methylthiourea | N-Methyl-4-(4-aminophenyl)-1,3-thiazol-2-amine |

Stereochemical Aspects in Derivative Synthesis and Their Impact on Molecular Architecture

The introduction of stereocenters into derivatives of this compound offers a powerful strategy to modulate their three-dimensional structure and, consequently, their biological activity. The spatial arrangement of substituents can significantly influence how these molecules interact with biological targets. Stereochemical considerations in the synthesis of these derivatives primarily revolve around the creation and control of chiral centers and the potential for atropisomerism.

The synthesis of stereochemically pure derivatives can be approached in several ways. One common method involves the use of chiral starting materials, such as enantiomerically pure amino acids, which can be incorporated into the final molecule. Another approach is the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction. Furthermore, if a racemic mixture is synthesized, chiral resolution techniques, such as chromatography on a chiral stationary phase, can be employed to separate the enantiomers. The biological activity of such derivatives often depends on the absolute configuration of the stereogenic center. For instance, it has been observed in related classes of compounds that only one enantiomer may exhibit the desired pharmacological effect, highlighting the importance of stereoselective synthesis. nih.govnih.gov

A key aspect of the molecular architecture of this compound derivatives is the potential for atropisomerism. This phenomenon arises from restricted rotation around a single bond, leading to stereoisomers that are stable enough to be isolated. In the case of N-aryl derivatives of the target compound, hindered rotation around the N-C(aryl) bond can give rise to atropisomers. The energy barrier to this rotation is influenced by the size and nature of the substituents on both the thiazole and the phenyl rings.

For example, in related thiazole derivatives, the planarity between the thiazole and adjacent aromatic rings can vary significantly, impacting the electronic conjugation and potential for intermolecular interactions such as hydrogen bonding and π-π stacking. These interactions play a crucial role in the crystal packing and can influence the physical properties and biological availability of the compound.

While specific data on the stereoselective synthesis of this compound derivatives is not extensively available in the public domain, the general principles of stereochemistry in organic synthesis provide a framework for designing and preparing such compounds. The following tables would be populated with experimental data from such studies, illustrating the impact of stereochemistry on the molecular architecture.

Table 1: Stereoselective Synthesis of this compound Derivatives

| Entry | Chiral Starting Material/Catalyst | Reaction Conditions | Diastereomeric/Enantiomeric Excess (%) | Resulting Configuration |

| Data not available in current search results |

Table 2: Crystallographic Data of Chiral this compound Derivatives

| Compound | Crystal System | Space Group | Dihedral Angle (Thiazole-Phenyl) (°) | Key Hydrogen Bond Distances (Å) |

| Data not available in current search results |

The pursuit of stereochemically pure derivatives of this compound is a promising avenue for the development of new therapeutic agents with enhanced potency and selectivity. Future research in this area will undoubtedly focus on the development of efficient stereoselective synthetic methods and a detailed understanding of the structure-activity relationships of the resulting stereoisomers.

Computational and Theoretical Chemistry Studies on 4 4 Aminophenyl 1,3 Thiazol 2 Amine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been instrumental in elucidating the molecular characteristics of thiazole-containing compounds. These computational approaches allow for the precise modeling of molecular structures and the prediction of various chemical properties.

Density Functional Theory (DFT) and Hartree-Fock (HF) Applications

Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules. mgesjournals.com For derivatives closely related to 4-(4-aminophenyl)-1,3-thiazol-2-amine, DFT calculations, often employing the B3LYP functional with basis sets like 6-31G or 6-311++G(d,p), have been successfully used to optimize molecular geometries and predict spectroscopic properties. mgesjournals.comedu.krd For instance, in a study on 2-[4-amino-2-(4-methylphenylamino) thiazol-5-oyl]benzothiazole, the geometry was optimized using the B3LYP/6-31G method. mgesjournals.com

Hartree-Fock (HF) theory, another fundamental ab-initio method, has also been applied to study thiazole (B1198619) derivatives. nih.gov It provides a basis for more complex computational models and is often used in conjunction with DFT to compare and validate results. nih.gov Both DFT and HF methods have been employed to investigate the electronic properties and reactivity of various pharmaceutically important molecules, providing a robust framework for theoretical analysis. nih.gov

Geometry Optimization, Vibrational Frequencies, and Spectroscopic Property Prediction

A crucial step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. For a related compound, 2-[4-amino-2-(4-methylphenylamino) thiazol-5-oyl]benzothiazole, the optimized structural parameters, including bond lengths and angles, were calculated using the DFT/B3LYP/6-31G basis set. mgesjournals.com The self-consistent field (SCF) energy for this molecule was found to be -1775.6144 a.u., with a dipole moment of 4.6186 Debye. mgesjournals.com

Following optimization, vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model. mgesjournals.comsemanticscholar.org For instance, the calculated harmonic vibrational wavenumbers and intensities for the aforementioned thiazole derivative were investigated, and the theoretical IR spectrum was compared with the experimental spectrum. mgesjournals.com

Analysis of Electronic Structure: HOMO-LUMO Gap and Frontier Molecular Orbitals (FMO)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to be excited. nih.gov

For a derivative, 2-[4-amino-2-(4-methylphenylamino) thiazol-5-oyl]benzothiazole, the analysis of its wave function indicated that electron absorption corresponds to the transition from the ground state to the first excited state, which is described by the excitation of an electron from the HOMO to the LUMO. mgesjournals.com The LUMO of this compound is delocalized over the C-C and C=O bonds. mgesjournals.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mgesjournals.com The electronic transitions in this molecule were identified as n→π* and π→π* transitions. mgesjournals.com In studies of other thiazole derivatives, the HOMO-LUMO gap has been correlated with their biological activity. nih.gov

| Parameter | Significance |

| HOMO | Highest Occupied Molecular Orbital; represents the ability to donate an electron. mgesjournals.com |

| LUMO | Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. mgesjournals.com |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov |

Atomic Charge Distribution and Electrostatic Potential Maps (MEP)

The distribution of electron density in a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net Different colors on the MEP surface represent different electrostatic potential values. Typically, red indicates regions of high electron density (nucleophilic), while blue indicates regions of low electron density (electrophilic). researchgate.net

In computational studies of related thiazole and pyrimidine (B1678525) derivatives, MEP analysis has been used to understand their reactivity. edu.krdresearchgate.net For example, in the study of 4-phenylpyrimidine, the MEP map helped to identify electron-rich and electron-poor regions, providing insights into potential intermolecular interactions. researchgate.net The atomic charges, often calculated using methods like Mulliken population analysis, provide quantitative data on the charge distribution and are used to understand the electrostatic properties of the molecule. mgesjournals.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior and conformational preferences of molecules.

Conformational Analysis and Energy Profiles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By calculating the energy of different conformers, an energy profile can be constructed to identify the most stable, low-energy conformations. researchgate.net This is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional shape. For similar heterocyclic compounds, conformational analysis has been used to determine the most stable conformer for further computational studies like molecular docking. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its target protein at the atomic level, shedding light on the mechanism of action and guiding the design of more potent and selective drug candidates.

Studies on derivatives of this compound have explored their binding to various biological targets implicated in diseases like cancer and bacterial infections.

For instance, a series of N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl) benzamides, which contain the aminophenyl thiazole scaffold, were investigated as potential antitubulin agents. nih.gov Molecular docking of the most active compound from this series, TH08, revealed strong binding to the α,β-tubulin protein (PDB: 1SA0). nih.gov This suggests that the aminophenyl thiazole core can serve as a valuable framework for developing new tubulin polymerization inhibitors.

In another study, 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and docked against several protein targets, including those relevant to antimicrobial and anticancer activity. nih.govresearchgate.net The results showed that some of these compounds displayed good docking scores within the binding pockets of the selected proteins (PDB IDs: 1JIJ, 4WMZ, and 3ERT), indicating their potential to interact with these targets. nih.govresearchgate.net

Furthermore, research on 2-substituted-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide and related compounds identified them as potent tubulin polymerization inhibitors. nih.gov Molecular docking studies were conducted to understand the binding interactions of these compounds within the tubulin active site, with some derivatives showing excellent binding modes. nih.gov

The table below summarizes the findings of molecular docking studies on various derivatives of this compound.

| Derivative Class | Target Protein | PDB ID | Key Findings |

| N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl) benzamides | α,β-tubulin | 1SA0 | The most active compound (TH08) showed very good binding to the protein. nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Various antimicrobial and anticancer targets | 1JIJ, 4WMZ, 3ERT | Several compounds displayed good docking scores within the binding pockets. nih.govresearchgate.net |

| 2-Substituted-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide derivatives | Tubulin | Not Specified | Compounds showed excellent binding modes in the tubulin active site. nih.gov |

| 2-Aryl-N-(4-morpholinophenyl)thiazol-4-amines | DNA gyrase | 6F86 | The most potent compounds showed strong binding to the enzyme. |

| Benzimidazole-thiadiazole hybrids | 14-α demethylase (CYP51) | Not Specified | The most active compound against Candida species exhibited the highest docking energy. erciyes.edu.tr |

Molecular Dynamics Simulations (if applicable to relevant systems)

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing a more dynamic picture of the ligand-protein complex compared to the static view from molecular docking. MD simulations can assess the stability of the predicted binding poses, reveal conformational changes in the protein or ligand upon binding, and help in the calculation of binding free energies.

For derivatives of the this compound scaffold, MD simulations have been employed to validate and refine the results of molecular docking studies. For example, in the study of benzimidazole-thiadiazole hybrids as antifungal agents, 100 ns MD simulations were performed to test the stability of the most active compounds when bound to the 14-α demethylase enzyme (CYP51). erciyes.edu.tr These simulations provide crucial information on how the compounds behave in a dynamic environment, which is more representative of physiological conditions.

Similarly, MD simulations were used to investigate the binding mechanism of 2-aminothiazole (B372263) inhibitors to cyclin-dependent kinase 5 (CDK5). nih.gov These simulations, along with binding free energy analysis, helped to elucidate the key interactions, such as hydrogen bonds and van der Waals contacts, that are responsible for the inhibitory activity of these compounds. nih.gov The results indicated that van der Waals interactions, particularly with the amino acid residue Ile10, play a dominant role in the binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

Several QSAR studies have been conducted on derivatives of this compound to understand the structural requirements for their biological activities. In a study of N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl) benzamides as antitubulin agents, a QSAR model was developed that correlated the cytotoxic activity of these compounds with physicochemical parameters. nih.gov The model, which had a high correlation coefficient (r²: 0.941), identified descriptors such as XlogP (a measure of lipophilicity), kaapa2, and Quadrupole1 as being important for activity against the A-549 lung carcinoma cell line. nih.gov

Another QSAR study was performed on a series of 2-(4-aminophenyl)benzothiazoles, which are structurally related to the core compound. scispace.com This study used a variety of descriptors, including constitutional, geometrical, topological, and electronic properties, to build a QSAR model for the antitumor activity of these compounds. The resulting model showed good predictive power, with a high correlation between the predicted and observed activities. scispace.com

A 2D and 3D-QSAR study on thiazole derivatives with antioxidant activity also highlighted the importance of hydrophobicity, as well as electrostatic and steric effects, in contributing to their biological activity. ijpsr.com

The table below summarizes the findings from various QSAR studies on thiazole derivatives.

| Derivative Class | Biological Activity | QSAR Model Type | Key Descriptors | Statistical Significance |

| N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl) benzamides | Cytotoxicity (A-549) | Not Specified | XlogP, kaapa2, Quadrupole1 | r² = 0.941 nih.gov |

| 2-(4-Aminophenyl)benzothiazoles | Antitumor | Multiple Regression Analysis | Constitutional, geometrical, topological, electronic, and empirical descriptors | q² up to 0.867, r² up to 0.954 scispace.com |

| Thiazole derivatives | Antioxidant | 2D & 3D-QSAR | Hydrophobicity, electrostatic, and steric effects | Not Specified ijpsr.com |

| Thiazole derivatives | PIN1 inhibition | MLR and ANN | MR, LogP, ELUMO, J | MLR: R² = 0.76, R²test = 0.78; ANN: R² = 0.98, R²test = 0.98 imist.ma |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process, as it helps to predict the pharmacokinetic behavior of a compound in the body. In silico ADME prediction methods are valuable tools for identifying potential liabilities early on, thus reducing the risk of late-stage failures.

For derivatives of this compound, in silico ADME predictions have been used to evaluate their drug-like properties. In the study of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the compounds were found to have promising ADME properties, suggesting their potential for further development. nih.govresearchgate.net

Similarly, an in silico ADME and toxicity analysis of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, which share the aminothiadiazole moiety, was conducted. nih.govresearchgate.net The study predicted parameters such as absorption and blood-brain barrier permeability, providing insights into the potential bioavailability and distribution of these compounds. researchgate.net

The table below presents a summary of in silico ADME predictions for various thiazole derivatives.

| Derivative Class | ADME Prediction Software | Key Findings |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Not Specified | Showed promising ADME properties. nih.govresearchgate.net |

| N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | Not Specified | Acceptable absorption predicted for all compounds; no BBB permeability for most. researchgate.net |

| Benzimidazole-thiadiazole hybrids | Not Specified | Profiles of the compounds are suitable in terms of limiting rules. erciyes.edu.tr |

| Substituted phenyl and furan (B31954) ring containing thiazole Schiff base derivatives | Not Specified | In silico ADMET prediction was performed. nih.gov |

Theoretical Insights into Aromaticity and Electron Delocalization

Theoretical studies on the electronic structure of molecules can provide fundamental insights into their reactivity, stability, and other chemical properties. For heterocyclic compounds like this compound, understanding the aromaticity and electron delocalization of the thiazole ring is crucial for explaining their chemical behavior and biological activity.

Quantum chemical studies on thiazole derivatives have been performed to calculate their global and local reactivity descriptors. researchgate.net These studies often employ methods like Density Functional Theory (DFT) to analyze the effects of different substituents on the electronic properties of the thiazole ring. For example, the Fukui functions can be calculated to predict the most likely sites for nucleophilic or electrophilic attack. researchgate.net

Research on a series of thiazole derivatives with electron-donating and electron-withdrawing substituents has shown that the reactivity of the molecule is significantly influenced by these groups. researchgate.net The calculations indicated that thiazole derivatives are generally suitable nucleophilic sites. researchgate.net The reactivity towards electrophilic attack at the nitrogen atom of the thiazole ring is enhanced by electron-donating substituents elsewhere in the molecule, due to resonance effects. researchgate.net

Furthermore, the evaluation of electron delocalization in aromatic molecules can be achieved through topological approaches like the Atoms in Molecules (AIM) and Electron Localization Function (ELF) methods. nih.gov These methods provide a quantitative measure of aromaticity and can be used to compare the electronic character of different aromatic and heteroaromatic systems.

Applications in Medicinal Chemistry Research: Scaffold Based Design and Synthesis

Investigations into Antimicrobial Activities of Thiazole (B1198619) Derivatives

Thiazole derivatives are a well-established class of compounds exhibiting a broad range of antimicrobial properties. nih.govnih.gov The unique structural features of the thiazole ring contribute to its ability to interact with various biological targets in microbial cells, leading to the inhibition of growth or cell death. mdpi.com

The synthesis of novel thiazole derivatives is a key area of research for developing new antibacterial agents to combat the growing problem of antibiotic resistance. nih.gov Synthetic strategies often involve multi-step reactions to create diverse libraries of compounds for screening. For instance, one approach involves the condensation reaction of aldehydes with hydrazinecarbothioamide, followed by a nucleophilic substitution and cyclization to yield the target thiazole molecules. tandfonline.com

The antibacterial efficacy of these synthesized compounds is evaluated in vitro using standardized methodologies. The microdilution broth method is commonly employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. biointerfaceresearch.com Further testing can establish the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death. nih.gov Other techniques include the agar diffusion method (or disc diffusion method), where the size of the inhibition zone around a compound-impregnated disc on an agar plate indicates its antibacterial activity. biointerfaceresearch.com These assays are performed against a panel of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria to assess the spectrum of activity. biointerfaceresearch.comnih.gov

Research has shown that specific structural modifications can enhance antibacterial potency. For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives showed promising antimicrobial activity comparable to the standard drug norfloxacin. jchemrev.com Another study found that certain chalcone-based thiazole derivatives were potent against S. typhimurium, E. coli, M. flavus, and B. cereus. biointerfaceresearch.com

Table 1: In Vitro Antibacterial Activity of Selected Thiazole Derivatives

| Compound ID | Target Bacteria | Evaluation Method | Key Finding | Reference |

|---|---|---|---|---|

| Compound 3 | Resistant S. aureus, P. aeruginosa, E. coli | Microdilution (MIC/MBC) | Showed higher potential than ampicillin. MIC: 0.23–0.7 mg/mL. | nih.gov |

| Compound 46-50 | S. typhimurium, E. coli, M. flavus, B. cereus | Microdilution | Potent activity observed. | biointerfaceresearch.com |

| Compound 9d | Staphylococcus aureus | Agar Diffusion | Exhibited a good inhibition zone (15.0 ± 0.6 mm). | tandfonline.com |

| Compound 9h | Klebsiella pneumonia | Agar Diffusion | Showed potent activity compared to gentamicin. | tandfonline.com |

| Compound 43a-d | Various Bacteria | Not Specified | Showed potential activity comparable to norfloxacin. | jchemrev.com |

Thiazole scaffolds are also integral to the design of new antifungal agents, particularly in light of increasing resistance to existing treatments. nih.gov The synthesis of these derivatives often aims to create molecules that can effectively target fungal-specific structures or enzymes, such as 14α-lanosterol demethylase (CYP51), which is crucial for fungal cell membrane integrity. nih.govmdpi.com

In vitro evaluation of antifungal activity is critical for identifying promising lead compounds. The broth microdilution method is a standard technique used to determine the MIC of a compound against various fungal strains, such as pathogenic Candida and Aspergillus species. nih.govnih.gov This method, often following guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI), provides quantitative data on a compound's potency. researchgate.net The Minimum Fungicidal Concentration (MFC), the lowest concentration that kills the fungal inoculum, is also determined to distinguish between fungistatic and fungicidal effects. nih.gov

Studies have demonstrated the antifungal potential of various thiazole derivatives. For example, a series of 2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives showed very strong activity against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov In another study, two 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives (7a and 7e) exhibited significantly lower MIC values (7.81 μg/mL and 3.9 μg/mL, respectively) against C. albicans than the reference drug fluconazole (15.62 μg/mL). nih.gov The presence of specific structural motifs, like a hydrazone bridge, has been shown to improve the antifungal potency. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Thiazole Derivatives

| Compound ID | Target Fungi | Evaluation Method | Key Finding | Reference |

|---|---|---|---|---|

| Compound 7a | Candida albicans | Broth Microdilution (MIC) | MIC = 7.81 µg/mL (more potent than fluconazole). | nih.gov |

| Compound 7e | Candida albicans | Broth Microdilution (MIC) | MIC = 3.9 µg/mL (more potent than fluconazole). | nih.gov |

| Compound 9 | Various Fungi | Microdilution (MIC/MFC) | Best activity in its series. MIC: 0.06–0.23 mg/mL. | nih.gov |

| Various | Clinical C. albicans | Broth Microdilution (MIC/MFC) | MICs ranged from 0.008–7.81 µg/mL. | nih.gov |

| Compound 6u | P. cubensis, P. infestans | In vivo assay (EC50) | Potent activity with EC50 values of 0.046 and 0.20 mg L⁻¹. | researchgate.net |

Studies on Anti-inflammatory Potential of Thiazole Derivatives

Inflammation is a complex biological response, and enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key mediators in this process. tandfonline.com Thiazole derivatives have been extensively investigated as potential anti-inflammatory agents due to their ability to inhibit these enzymes. nih.govaip.org

The synthesis of thiazole derivatives for anti-inflammatory applications is a focused effort in medicinal chemistry. wisdomlib.org Synthetic routes are designed to produce molecules with specific structural features that are predicted to interact with the active sites of inflammatory enzymes. A common synthetic pathway involves a multi-step process, starting with the reaction of substituted acetophenones with thiourea (B124793), followed by subsequent reactions to build the final thiazole derivatives. wisdomlib.org The successful synthesis and purity of these compounds are confirmed using analytical techniques such as thin-layer chromatography (TLC), infrared (IR) spectroscopy, and nuclear magnetic resonance (¹H NMR) spectroscopy. wisdomlib.org Researchers have reported that incorporating specific substituents, such as chloro and fluorophenyl groups, can lead to good anti-inflammatory activities. researchgate.net

To assess the anti-inflammatory potential of synthesized thiazole compounds, in vitro enzyme inhibition assays are performed. These assays directly measure the ability of a compound to inhibit the activity of key inflammatory enzymes like COX-1, COX-2, and 5-LOX. tandfonline.com Commercially available screening kits, such as the Cayman colorimetric COX (ovine) inhibitor screening assay, are often used for this purpose. tandfonline.comacs.org

These assays allow for the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. nih.gov A crucial aspect of this research is to determine the selectivity of the compounds for COX-2 over COX-1. Selective COX-2 inhibitors are sought after as they are expected to have fewer gastrointestinal side effects than non-selective inhibitors. nih.gov The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). researchgate.net

Several studies have identified thiazole derivatives with potent and selective COX-2 inhibitory activity. For example, a series of 4-substituted thiazole analogues of indomethacin were found to be selective inhibitors of COX-2, with one compound exhibiting an IC50 value of 0.3 nM. nih.gov Another study on thymol-thiazole hybrids identified compounds with COX-2 selectivity indices higher than that of the reference drug celecoxib. tandfonline.com Some thiazole derivatives have also been identified as dual inhibitors of both COX-2 and 5-LOX, which could offer a broader anti-inflammatory effect. tandfonline.com

Table 3: In Vitro COX/5-LOX Inhibition by Thiazole Derivatives

| Compound ID | Target Enzyme | Potency (IC50) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Compound 2a | COX-2 | 0.958 µM | 2.76 | acs.org |

| Compound 2b | COX-1 / COX-2 | 0.239 µM / 0.191 µM | 1.25 | acs.org |

| Compound 2a (Woods et al.) | COX-2 | 0.3 nM | Selective for COX-2 | nih.gov |

| Compound 6b | COX-2 | Not specified | 379 | tandfonline.com |

| Compound 6f | COX-2 | Not specified | 374 | tandfonline.com |

| Compound 3a | 5-LOX | 127 nM | N/A | nih.gov |

Exploration of Anticancer Activities in Thiazole Scaffolds

The thiazole scaffold is a cornerstone in the development of novel anticancer agents, with several thiazole-containing drugs, such as Dasatinib and Tiazofurin, already in clinical use. researchgate.net The structural versatility of the thiazole ring allows for the design of compounds that can target various cancer cell death pathways, including the inhibition of kinases, polymerases, and topoisomerase II. researchgate.net

The synthesis of thiazole derivatives for anticancer research often involves creating hybrid molecules by combining the thiazole ring with other pharmacologically active moieties like pyrimidine (B1678525) or phthalazine. nih.govacs.org These novel scaffolds are then evaluated for their cytotoxic effects against a panel of human cancer cell lines.

The most common in vitro method to assess anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. mdpi.com This colorimetric assay measures cell viability and allows for the calculation of the IC50 value, the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A wide range of cancer cell lines are used for these screenings, including breast cancer (MCF-7), liver cancer (HepG2), colorectal carcinoma (HCT-116), cervical cancer (HeLa), and melanoma (A375). nih.govnih.govmdpi.com

Research has identified numerous thiazole derivatives with significant anticancer potential. For instance, compound 4c, a 2-hydrazinyl-thiazole-4[5H]-one derivative, showed potent activity against MCF-7 and HepG2 cells with IC50 values of 2.57 µM and 7.26 µM, respectively. mdpi.com Further studies revealed that this compound could induce apoptosis (programmed cell death) in cancer cells. researchgate.net In another study, a novel thiazole scaffold, compound 4n, demonstrated remarkable efficacy against A375, HeLa, and MCF-7 cell lines with IC50 values of 0.87 µM, 1.38 µM, and 1.13 µM, respectively. acs.org Some thiazole derivatives have also been designed to target specific enzymes crucial for tumor growth, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and human lactate dehydrogenase A (hLDHA). acs.orgresearchgate.net

Table 4: Anticancer Activity of Selected Thiazole Scaffolds

| Compound ID | Cancer Cell Line | Evaluation Method | Potency (IC50) | Reference |

|---|---|---|---|---|

| Compound 4c | MCF-7 (Breast) | MTT Assay | 2.57 µM | mdpi.com |

| Compound 4c | HepG2 (Liver) | MTT Assay | 7.26 µM | mdpi.com |

| Compound 8j | HepG2 (Liver) | MTT Assay | 7.9 µM | acs.org |

| Compound 8m | HepG2 (Liver) | MTT Assay | 5.15 µM | acs.org |

| Compound 4n | A375 (Melanoma) | Cell Viability Assay | 0.87 µM | acs.org |

| Compound 4n | HeLa (Cervical) | Cell Viability Assay | 1.38 µM | acs.org |

| Compound 4n | MCF-7 (Breast) | Cell Viability Assay | 1.13 µM | acs.org |

Synthesis of Thiazole Derivatives for Cytotoxicity Studies

The synthesis of novel thiazole derivatives based on the 4-(4-aminophenyl)-1,3-thiazol-2-amine scaffold has been a significant area of focus in the quest for new anticancer agents. These derivatives have been subjected to in vitro cytotoxicity studies against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), DLA (Dalton's Lymphoma Ascites), and HepG2 (hepatocellular carcinoma), among others.

The general synthetic strategy often involves the reaction of a starting material like p-bromoacetophenone with thiourea in the presence of a catalyst such as iodine to yield the core intermediate, 4-(4-bromophenyl)thiazol-2-amine. nih.gov This intermediate can then be further modified, for example, by reaction with various aromatic aldehydes to produce a series of Schiff base derivatives. nih.gov These synthetic efforts have yielded compounds with a range of cytotoxic potencies.

For instance, a series of newly synthesized aryl thiazole molecules were evaluated for their in vitro cytotoxic activity against the MDA-MB-231 breast cancer cell line. mdpi.com Among these, the 4-chlorophenylthiazolyl and 3-nitrophenylthiazolyl derivatives displayed high cytotoxic activity, with IC₅₀ values of 3.52 µM and 1.21 µM, respectively. mdpi.com Another study on novel arylidene-hydrazinyl-thiazoles identified compounds that showed significant cytotoxicity against BxPC-3, MOLT-4, and MCF-7 cancer cell lines, with some derivatives reducing cell survival to as low as 23.85% at a 10 µM concentration. acs.org

Furthermore, research on other thiazole derivatives has demonstrated their antiproliferative activity against MCF-7 and HepG2 cells. mdpi.com In one study, a compound with a bromide substitution showed moderate cytotoxic activity with IC₅₀ values of 31.5 µM and 51.7 µM against MCF-7 and HepG2 cells, respectively. mdpi.com Another investigation into 4-(4-bromophenyl)-thiazol-2-amine derivatives found one compound to be particularly active against the MCF-7 cell line with an IC₅₀ value of 10.5 µM, which was comparable to the standard drug 5-fluorouracil (IC₅₀ = 5.2 µM). nih.gov